REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][C:4]1[CH2:8][CH2:7][C:6](=[O:9])[C:5]=1[CH2:10][CH2:11][CH2:12][CH2:13][CH3:14]>[Pd]>[CH3:1][O:2][CH2:3][CH:4]1[CH2:8][CH2:7][C:6](=[O:9])[CH:5]1[CH2:10][CH2:11][CH2:12][CH2:13][CH3:14]
|
Name
|
3-(methoxymethyl)-2-pentylcyclopent-2-en-1-one
|
Quantity
|
0.5 mol
|
Type
|
reactant
|
Smiles
|
COCC1=C(C(CC1)=O)CCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was hydrogenated at 100° C.
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Name
|
|
Type
|
product
|
Smiles
|
COCC1C(C(CC1)=O)CCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |